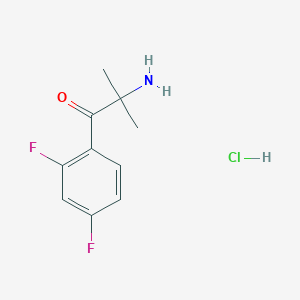

2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-one;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-one;hydrochloride” is a chemical compound with the molecular formula C8H9F2NO . It is colorless or light yellow solid, with weak alkaline . It has a relatively high solubility in solvents and can be dissolved in water and most organic solvents .

Physical And Chemical Properties Analysis

This compound has a density of 1.305±0.06 g/cm3 (Predicted) and a boiling point of 281.2±35.0 °C (Predicted) . The pKa value is 11.49±0.35 (Predicted) .Scientific Research Applications

Environmental Analysis

- Water Sample Analysis : A study by Dawit, Williams, and Fitzsimons (2001) developed a method for determining 1-aminopropan-2-one in water samples, which involved synthesizing it as its hydrochloride. This technique was applicable to environmental sample analysis, including urine and primary-treated sewage samples, demonstrating its relevance in environmental monitoring and pollution assessment (Dawit, Williams, & Fitzsimons, 2001).

Material Science

- Photoinitiators for Coatings : Angiolini et al. (1997) explored copolymers containing aminopropan-1-one derivatives as photoinitiators for ultraviolet-curable pigmented coatings. These copolymers demonstrated significant activity in the ultraviolet cure of acrylic mixtures, showing potential applications in material sciences, particularly in coatings technology (Angiolini et al., 1997).

Photopolymerization

- Photopolymerization Initiators : Guillaneuf et al. (2010) investigated a compound containing 2-methylpropan-1-one for its potential as a photoiniferter in nitroxide-mediated photopolymerization. This compound was found to be effective in initiating polymerization under UV irradiation, suggesting its application in the field of polymer chemistry (Guillaneuf et al., 2010).

Fluorescence Probes

- Reactive Oxygen Species Detection : Setsukinai et al. (2003) developed novel fluorescence probes using derivatives of aminopropan-1-one to detect reactive oxygen species. These probes could differentiate between various reactive species, indicating their utility in biological and chemical research (Setsukinai et al., 2003).

Antibacterial Research

- Antibacterial Properties : Dickens et al. (1991) synthesized a compound related to 2,4-dichlorophenylpropan-1-one hydrochloride with specific antibacterial activity against anaerobic bacteria. This demonstrates the compound's potential in developing new antibacterial drugs (Dickens et al., 1991).

Synthesis and Drug Development

- Synthesis of Novel Compounds : Various studies have focused on synthesizing derivatives and analogs of 2-aminopropan-1-one for potential therapeutic applications. For instance, Kiuchi et al. (2000) synthesized 2-substituted 2-aminopropane-1,3-diols for their immunosuppressive activity, indicating the relevance of such compounds in drug development (Kiuchi et al., 2000).

Safety and Hazards

When using or handling this compound, the relevant operating specifications of the chemical laboratory should be observed, such as wearing suitable personal protective equipment, ensuring good ventilation during operation, and avoiding contact with skin and eyes . It should be stored and handled properly to prevent it from reacting with other chemicals and causing dangerous accidents .

Mechanism of Action

Target of Action

Similar compounds such as 2-aminothiazoles have been reported to have promising therapeutic roles as antibacterial, antifungal, anti-hiv, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

Mode of Action

It is known that the compound can be used as an intermediate in organic chemical synthesis . It can be used as a synthetic raw material for drugs, pesticides, and other compounds .

Biochemical Pathways

It is known that the compound can be used in proteomics research , suggesting that it may interact with proteins and potentially influence various biochemical pathways.

Pharmacokinetics

It is known that the compound has a relatively high solubility in solvents and can be dissolved in water and most organic solvents , which may influence its bioavailability.

Result of Action

Given its use in proteomics research , it may interact with proteins and potentially influence various cellular processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-one;hydrochloride. For instance, the compound should be stored and handled properly to prevent it from reacting with other chemicals and causing dangerous accidents . It is also important to ensure good ventilation during operation and avoid contact with skin and eyes .

properties

IUPAC Name |

2-amino-1-(2,4-difluorophenyl)-2-methylpropan-1-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO.ClH/c1-10(2,13)9(14)7-4-3-6(11)5-8(7)12;/h3-5H,13H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPLULTOHJYEBEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)C1=C(C=C(C=C1)F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 155821397 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(phenylsulfonyl)-5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone](/img/structure/B2943534.png)

![[1,7-dimethyl-2,4-dioxo-9-(2-phenylethyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetic acid](/img/structure/B2943535.png)

![2-(4-ethoxyphenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2943539.png)

![(E)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2943541.png)

![3-Methyl-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2943546.png)

![N-(2-(6-(butylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2943547.png)

![14H-Benzo[c]benzo[4,5]thieno[2,3-a]carbazole](/img/structure/B2943548.png)

![N-(2-(6-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2943553.png)